molecular formula C18H21N3OS B11338567 3-[2-(diethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(diethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11338567
M. Wt: 327.4 g/mol
InChI Key: IYOOLANDWLXUFZ-UHFFFAOYSA-N
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Description

3-[2-(DIETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(DIETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often include heating under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(DIETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(DIETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(DIETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, it can inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. The molecular pathways involved include the activation of apoptosis and the disruption of cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(DIETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H21N3OS/c1-3-20(4-2)10-11-21-13-19-17-16(18(21)22)15(12-23-17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3

InChI Key

IYOOLANDWLXUFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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